TR Inhibition Potency of Trypanothione synthetase-IN-5 vs. Benchmark TryS Inhibitors
Trypanothione synthetase-IN-5 inhibits Leishmania infantum TR with an IC50 of 20.5 μM . In contrast, the benchmark TryS inhibitor MOL2008 (an N5-substituted paullone) inhibits LiTryS with an IC50 of 0.14 ± 0.03 μM, representing a >100-fold difference in potency against their respective primary targets [1]. Direct comparison of TR inhibition is not possible due to differing enzyme targets, but this highlights the functional distinction between the two compound classes.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 20.5 μM (LiTR) |
| Comparator Or Baseline | MOL2008: 0.14 ± 0.03 μM (LiTryS) |
| Quantified Difference | ~146-fold more potent for MOL2008 against TryS (different enzyme target) |
| Conditions | In vitro enzyme assays; TR assay conditions not fully specified in vendor data; TryS assay as per Benítez et al., 2016 |
Why This Matters
The >100-fold potency difference underscores that Trypanothione synthetase-IN-5 is a TR inhibitor, not a TryS inhibitor, and must be selected based on the intended pathway node.
- [1] Benítez D, et al. Identification of Novel Chemical Scaffolds Inhibiting Trypanothione Synthetase from Pathogenic Trypanosomatids. PLoS Negl Trop Dis. 2016;10(4):e0004617. Fig 4. View Source
